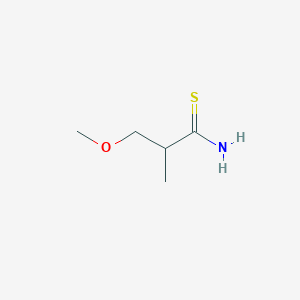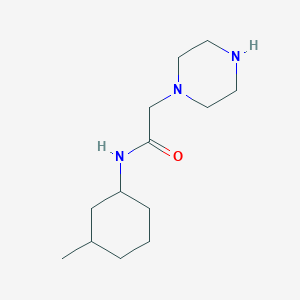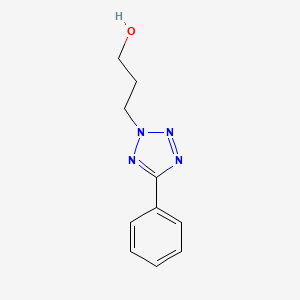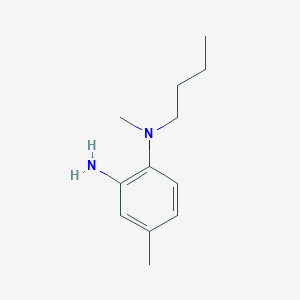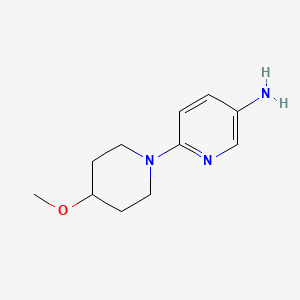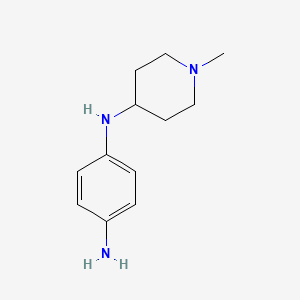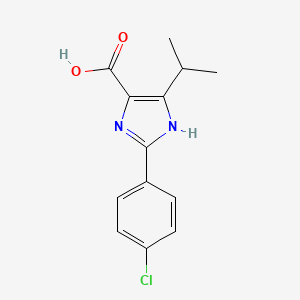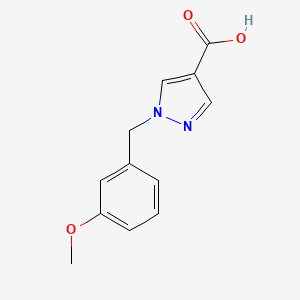
1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The “3-Methoxybenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a methylene group) that is further substituted with a methoxy group at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a carboxylic acid group. The methoxybenzyl substituent would add complexity to the structure .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this compound could undergo typical acid-base reactions. The pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature .Aplicaciones Científicas De Investigación
- Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities .
- They are used to treat a variety of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .
- Pyrazolones and pyrazoles, featuring nitrogen–nitrogen bonds, are two of the most important classes of heterocycles .
- They are used as powerful synthons in the construction of chiral pyrazolone and pyrazole derivatives .
- Pyrazole derivatives are synthesized using various methods, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
- Pyrazolones and pyrazoles are used in the development of functional materials due to their widespread occurrence .
Medicinal Chemistry
Agriculture
Organic & Biomolecular Chemistry
Synthetic Chemistry
Functional Materials
Antioxidant Activities
- Pyrazole derivatives have been used in the development of various drugs due to their wide range of biological activities . They have been used as antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive agents .
- Pyrazole derivatives serve as a core element in organic synthesis . They are used in the synthesis of diverse heterocyclic compounds .
- Pyrazolone derivatives have been used in enantioselective synthesis . They are used as powerful synthons in the construction of chiral pyrazolone and pyrazole derivatives .
Pharmaceutical Industry
Organic Synthesis
Enantioselective Synthesis
Antitubercular Agents
Anticonvulsant Agents
Anti-thrombotic Agents
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-4-2-3-9(5-11)7-14-8-10(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKKVNVNGUYIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



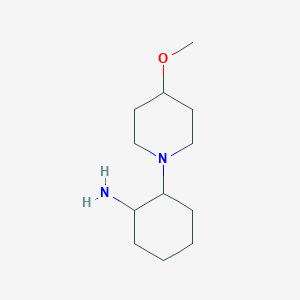
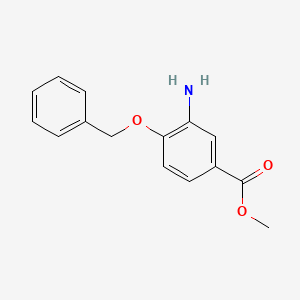
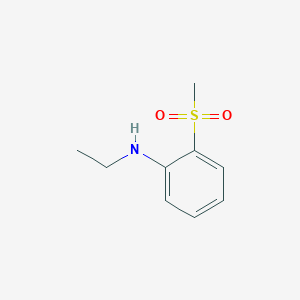
![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)
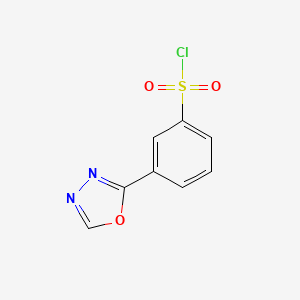
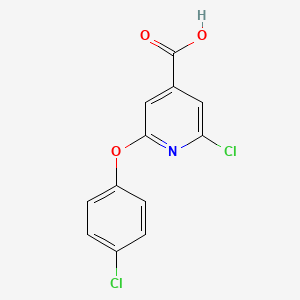
![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)
